REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[C:6]([CH:7]=[O:8])[C:5]([OH:10])=[CH:4][CH:3]=1.C([Sn]([C:24]1[S:25][CH:26]=[CH:27][CH:28]=1)(CCCC)CCCC)CCC>CN(C=O)C.CCOCC>[S:25]1[CH:26]=[CH:27][CH:28]=[C:24]1[C:2]1[CH:9]=[C:6]([CH:7]=[O:8])[C:5]([OH:10])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2.847 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(C=O)=C1)O
|
Name
|
Cl2Pd(PPh3)2
|
Quantity
|
0.497 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.75 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)C=1SC=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The synthesis of this compound
|
Type
|
CUSTOM
|
Details
|
16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
WASH
|
Details
|
washed with dilute NH4Cl (4×150 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
FILTRATION
|
Details
|
filtered through a short silica pad
|
Type
|
CUSTOM
|
Details
|
to yield a yellow filtrate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a gummy yellow solid, which
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
The yellow solid was dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1=CC=C(C(C=O)=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.28 mmol | |
AMOUNT: MASS | 1.895 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |